molecular formula C14H26O4 B493278 2,11-Dimethyldodecanedioic acid

2,11-Dimethyldodecanedioic acid

Cat. No.: B493278
M. Wt: 258.35g/mol
InChI Key: VIOXNPPYWFKBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,11-Dimethyldodecanedioic acid (theoretical structure: HOOC-(CH₂)₉-C(CH₃)-CH₂-COOH) is a branched dicarboxylic acid derived from dodecanedioic acid (C₁₂H₂₂O₄, CAS 693-23-2) . The addition of methyl groups at positions 2 and 11 introduces steric and electronic effects, altering its physicochemical properties compared to linear dicarboxylic acids.

Properties

Molecular Formula

C14H26O4

Molecular Weight

258.35g/mol

IUPAC Name

2,11-dimethyldodecanedioic acid

InChI

InChI=1S/C14H26O4/c1-11(13(15)16)9-7-5-3-4-6-8-10-12(2)14(17)18/h11-12H,3-10H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

VIOXNPPYWFKBCR-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCC(C)C(=O)O)C(=O)O

Canonical SMILES

CC(CCCCCCCCC(C)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares inferred properties of 2,11-dimethyldodecanedioic acid with linear dicarboxylic acids and ester derivatives:

Compound Molecular Formula Molecular Weight Key Structural Features Melting Point* Solubility*
Dodecanedioic acid C₁₂H₂₂O₄ 230.30 g/mol Linear C₁₂ chain, two -COOH ~129°C Moderate in polar solvents
This compound C₁₄H₂₆O₄ 258.36 g/mol Branched C₁₂ chain, two -COOH ~100–110°C† Lower in polar solvents‡
Undecanedioic acid C₁₁H₂₀O₄ 216.28 g/mol Linear C₁₁ chain, two -COOH ~114°C Higher than C₁₂ analog
1,12-Dimethyl dodecanedioate C₁₆H₃₀O₄ 286.41 g/mol Diester of dodecanedioic acid Not reported Higher in organic solvents

*Inferred values for this compound based on structural analogs:

  • †Branched chains disrupt crystal packing, reducing melting points compared to linear diacids .
  • ‡Hydrophobic methyl groups decrease solubility in polar solvents .

Degradation and Stability

  • Linear diacids degrade via β-oxidation in biological systems. Branched analogs may resist enzymatic degradation, leading to persistence in the environment .
  • Ester derivatives (e.g., 1,12-dimethyl dodecanedioate) are subject to hydrolysis under acidic/alkaline conditions, releasing methanol and the parent diacid .

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